Pyridine, 1-cyclopropyl-1,2,3,6-tetrahydro-4-phenoxy-
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Overview
Description
Pyridine, 1-cyclopropyl-1,2,3,6-tetrahydro-4-phenoxy- is a heterocyclic organic compound with the molecular formula C14H17NO It is characterized by a pyridine ring substituted with a cyclopropyl group and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 1-cyclopropyl-1,2,3,6-tetrahydro-4-phenoxy- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropylamine derivative with a phenoxy-substituted pyridine precursor. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 1-cyclopropyl-1,2,3,6-tetrahydro-4-phenoxy- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives. Substitution reactions can lead to a variety of substituted pyridine derivatives.
Scientific Research Applications
Pyridine, 1-cyclopropyl-1,2,3,6-tetrahydro-4-phenoxy- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Pyridine, 1-cyclopropyl-1,2,3,6-tetrahydro-4-phenoxy- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds such as 1-methyl-1,2,3,6-tetrahydropyridine and 1-phenyl-1,2,3,6-tetrahydropyridine share structural similarities with Pyridine, 1-cyclopropyl-1,2,3,6-tetrahydro-4-phenoxy-.
Phenoxy Substituted Compounds: Compounds like 4-phenoxypyridine and 4-phenoxybenzene also exhibit similar structural features.
Uniqueness
Pyridine, 1-cyclopropyl-1,2,3,6-tetrahydro-4-phenoxy- is unique due to the presence of both a cyclopropyl group and a phenoxy group on the pyridine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
163632-01-7 |
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Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
1-cyclopropyl-4-phenoxy-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C14H17NO/c1-2-4-13(5-3-1)16-14-8-10-15(11-9-14)12-6-7-12/h1-5,8,12H,6-7,9-11H2 |
InChI Key |
FUEUAAOVJBEABT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCC(=CC2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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